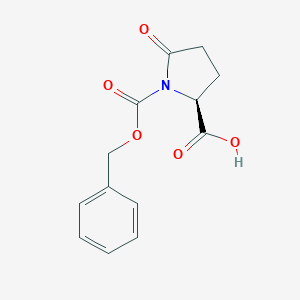

Z-Pyr-OH

概要

説明

Z-Pyr-OH, also known as (S)-1-Benzyloxycarbonyl-5-oxopyrrolidine-2-carboxylic acid, is a derivative of pyroglutamic acid. It is a white powder with a molecular formula of C13H13NO5 and a molecular weight of 263.25. This compound is primarily used as an amino acid building block in the synthesis of various compounds .

準備方法

Synthetic Routes and Reaction Conditions

Z-Pyr-OH can be synthesized from sodium carbonate, benzyl chloroformate, and L-pyroglutamic acid. The process involves dissolving L-pyroglutamic acid in sodium hydroxide, followed by the addition of sodium carbonate and benzyl chloroformate in dioxane. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature overnight. The product is extracted with ethyl ether and ethyl acetate, dried over sodium sulfate, and recrystallized to obtain white crystalline this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and efficient extraction and purification techniques.

化学反応の分析

Oxidation Reactions

Z-Pyr-OH undergoes oxidation primarily at the pyrrolidone ring. Key findings include:

- Ozonolysis : Reacts with ozone (O₃) to form reactive oxygen species (ROS) such as singlet oxygen (O₂) and hydroxyl radicals (·OH), with a second-order rate constant at pH 0.5–12 . Major products include maleimide derivatives (e.g., maleimide and glyoxal) via ring-opening pathways .

- Peroxyl Radical Interactions : Reacts with peroxyl radicals (ROO·) to form intermediates like Pyr⁺OOH and Pyr⁺O·, leading to fragmentation products such as carbonyl compounds .

Table 1: Oxidation Pathways and Products

| Reaction Type | Reagents/Conditions | Major Products | ROS Yield (%) |

|---|---|---|---|

| Ozonolysis | O₃, pH 7, 10 mM phosphate | Maleimide, glyoxal | O₂: 11 |

| Peroxyl radical | ROO·, methoxy ester | Pyr⁺OOH, carbonyls | ·OH: ≤8 |

Substitution and Condensation Reactions

- Eaton’s Reagent Reactions : Under strongly acidic conditions (e.g., Eaton’s reagent: P₂O₅/MeSO₃H), this compound reacts with aromatics to form enaminoesters and fused aromatic adducts via electrophilic substitution .

- Peptide Coupling : The Cbz group facilitates Mitsunobu reactions, enabling nucleophilic displacement of the hydroxyl group with azides or amines for peptide bond formation .

Ester Hydrolysis

The benzyloxycarbonyl (Cbz) group undergoes hydrolysis under acidic or basic conditions:

- Acidic Hydrolysis : Cleavage of the Cbz group yields L-pyroglutamic acid and benzyl alcohol .

- Base-Catalyzed Hydrolysis : Rapid degradation of ester linkages in alkaline media, forming carboxylate salts .

Equation :

Radical-Mediated Degradation

- Hydroxyl Radical (·OH) Reactivity : this compound reacts with ·OH at a rate constant , forming hydroxylated intermediates and fragmented carbonyls .

- Photolytic Degradation : Under UV light, generates free radicals that propagate chain reactions, leading to polymer degradation in PLA-based systems .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, producing CO₂, benzyl derivatives, and pyrrolidone fragments .

科学的研究の応用

Medicinal Chemistry

Z-Pyr-OH has been investigated for its potential use in drug design and development due to its ability to modulate biological activity.

Peptide Synthesis

This compound serves as a protecting group for amino acids during peptide synthesis. Its ability to protect the amino group allows for selective reactions without interfering with other functional groups. This is critical in synthesizing peptides that require precise control over their structure.

Case Study : A study demonstrated the successful synthesis of a peptide using this compound as a protecting group, highlighting its role in improving yield and purity of the final product .

Biochemical Research

This compound is utilized in biochemical assays and studies involving enzyme interactions and protein folding.

Enzyme Inhibition Studies

Research has shown that this compound can inhibit specific enzymes, making it a candidate for developing therapeutic agents targeting enzyme-related diseases.

Case Study : Inhibitory effects of this compound on certain proteases were documented, suggesting its potential role in treating conditions like cancer where protease activity is dysregulated .

Neuropharmacology

This compound has been explored for its neuroprotective properties and potential applications in treating neurological disorders.

Neuroprotective Effects

Studies indicate that this compound may exert neuroprotective effects by modulating neurotransmitter systems, which could be beneficial in conditions such as Alzheimer's disease.

Case Study : Experimental models showed that this compound administration resulted in reduced neuronal apoptosis, suggesting its therapeutic potential in neurodegenerative diseases .

Agricultural Applications

Emerging research highlights the use of this compound in agricultural science, particularly in enhancing plant resistance to pathogens.

Plant Growth Regulation

This compound has been tested for its effects on plant growth and development, showing promise as a growth regulator that can enhance resistance to biotic stress.

Case Study : Field trials demonstrated that crops treated with this compound exhibited improved growth rates and resistance to fungal infections compared to untreated controls .

作用機序

The mechanism of action of Z-Pyr-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways depend on the specific application and target .

類似化合物との比較

Similar Compounds

Pyroglutamic acid: The parent compound of Z-Pyr-OH, used in similar applications.

N-benzyloxycarbonyl-L-glutamic anhydride: Another derivative with comparable properties.

L-pyroglutamic acid: A precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its benzyloxycarbonyl group provides additional stability and reactivity compared to similar compounds .

生物活性

Z-Pyr-OH, also known as Cbz-L-pyroglutamic acid, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This document will explore the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant case studies.

This compound belongs to a class of compounds known as pyroglutamic acids, which are derivatives of glutamic acid. The compound exhibits several chemical properties that contribute to its biological activity:

- Oxidation and Reduction : this compound can undergo oxidation to form oxo derivatives and can be reduced to yield alcohols or amines, depending on the reagents used.

- Substitution Reactions : It can participate in substitution reactions, allowing for the modification of its functional groups, which may enhance its biological properties.

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. This compound has been shown to inhibit certain enzyme activities and modulate receptor functions, leading to various biological effects.

Enzyme Inhibition

Research indicates that this compound derivatives may act as enzyme inhibitors. For instance, studies have shown that compounds similar to this compound exhibit antimicrobial and anticancer properties by inhibiting enzymes involved in cell proliferation and survival pathways .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. A study highlighted the effectiveness of 5-oxopyrrolidine derivatives, which include this compound structural motifs, against multidrug-resistant Gram-negative bacteria. The compounds were evaluated using an MTT assay against different bacterial strains .

Anticancer Properties

The anticancer potential of this compound has been evaluated in vitro using human lung adenocarcinoma (A549) models. The compound exhibited structure-dependent cytotoxicity when tested alongside standard chemotherapeutic agents like cisplatin. The results indicated that this compound could selectively induce apoptosis in cancer cells while sparing normal cells .

Study 1: Anticancer Activity

In a controlled study, A549 cells were treated with varying concentrations of this compound for 24 hours. The viability was assessed using an MTT assay. The results demonstrated a dose-dependent reduction in cell viability, indicating significant anticancer activity.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 65 |

| 100 | 40 |

These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies targeting lung cancer .

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for each strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

This data indicates that this compound exhibits potent antimicrobial activity, particularly against Staphylococcus aureus .

特性

IUPAC Name |

(2S)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c15-11-7-6-10(12(16)17)14(11)13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSFUGXCSGOKJX-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32159-21-0, 80953-62-4 | |

| Record name | 1-(Phenylmethyl) (2S)-5-oxo-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32159-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzyl hydrogen (S)-5-oxopyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-benzyl hydrogen 5-oxopyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。